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Compound of Interest

Compound Name: 6-Methylheptanal

Cat. No.: B128093 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data

for 6-methylheptanal. Due to a lack of experimentally derived values in publicly accessible

literature, this document presents high-quality calculated data and outlines the standard

experimental protocols that would be employed for their determination. This information is

intended to be a valuable resource for researchers in various fields, including flavor science,

materials science, and chemical engineering, as well as for professionals in drug development

who may encounter this or structurally similar compounds.

Introduction to 6-Methylheptanal
6-Methylheptanal (C₈H₁₆O) is an organic compound classified as a branched-chain aldehyde.

It is primarily recognized for its characteristic fresh, green, and citrus-like aroma, which has led

to its use in the flavor and fragrance industry to impart grapefruit and other citrus notes to a

variety of products. While its biological and pharmacological properties are not extensively

studied, a thorough understanding of its thermochemical properties is crucial for its application

in industrial processes, for assessing its environmental fate, and for any potential toxicological

or metabolic studies.

Thermochemical Data for 6-Methylheptanal
The following tables summarize the most reliable, albeit calculated, thermochemical and

physical property data for 6-methylheptanal available to date. These values have been
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primarily sourced from the Cheméo database and are derived from established computational

methods such as the Joback, Crippen, and McGowan methods.[1] It is critical to note that

these are estimations and should be used with the understanding that experimental verification

is required for definitive values.

Table 1: Calculated Thermochemical Properties of 6-Methylheptanal[1]

Property Value Unit Method

Standard Gibbs Free

Energy of Formation

(ΔfG°)

-85.48 kJ/mol Joback

Enthalpy of Formation

(gas, ΔfH°gas)
-299.31 kJ/mol Joback

Enthalpy of Fusion

(ΔfusH°)
15.24 kJ/mol Joback

Enthalpy of

Vaporization (ΔvapH°)
39.73 kJ/mol Joback

Table 2: Other Calculated and Physical Properties of 6-Methylheptanal[1]
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Property Value Unit Method/Source

Molecular Weight 128.21 g/mol IUPAC

Normal Boiling Point

(Tboil)
430.66 K Joback

Critical Temperature

(Tc)
605.22 K Joback

Critical Pressure (Pc) 2758.46 kPa Joback

Normal Melting Point

(Tfus)
206.92 K Joback

McGowan's

Characteristic Volume

(McVol)

125.150 ml/mol McGowan

Octanol/Water

Partition Coefficient

(logPoct/wat)

2.402 - Crippen

Experimental Protocols for Thermochemical Data
Determination
While specific experimental data for 6-methylheptanal is not readily available, this section

details the standard experimental methodologies that would be used to determine the key

thermochemical properties of this and similar organic compounds.

The standard enthalpy of formation of a liquid organic compound like 6-methylheptanal is
typically determined experimentally using combustion calorimetry.

Experimental Workflow: Combustion Calorimetry
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Sample Preparation

Calorimetry

Calculation

Weigh a precise mass of 6-Methylheptanal

Encapsulate in a container of known combustion energy

Place sample in a bomb calorimeter

Pressurize with excess pure oxygen

Immerse bomb in a known mass of water

Ignite the sample

Measure the temperature change (ΔT) of the water

Calculate the heat released (q_cal) using the calorimeter's heat capacity

Correct for the combustion of the capsule and ignition wire

Determine the standard internal energy of combustion (ΔcU°)

Calculate the standard enthalpy of combustion (ΔcH°)

Use Hess's Law with known ΔfH° of CO2 and H2O to find ΔfH° of 6-Methylheptanal

Click to download full resolution via product page

Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.
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Methodology:

A precisely weighed sample of 6-methylheptanal is placed in a crucible within a high-

pressure stainless steel vessel known as a "bomb".

The bomb is filled with pure oxygen to a pressure of approximately 30 atm.

The sealed bomb is submerged in a known quantity of water in an insulated container (the

calorimeter).

The sample is ignited electrically. The heat released by the combustion reaction is absorbed

by the bomb and the surrounding water, causing a temperature increase that is measured

with a high-precision thermometer.

The heat capacity of the calorimeter is predetermined by burning a standard substance with

a known heat of combustion, such as benzoic acid.

The standard enthalpy of combustion is calculated from the observed temperature change.

Finally, the standard enthalpy of formation is calculated using Hess's law, from the enthalpies

of formation of the combustion products (CO₂ and H₂O), which are well-established.

The heat capacity and standard entropy of 6-methylheptanal can be determined using

adiabatic calorimetry over a range of temperatures.

Experimental Workflow: Adiabatic Calorimetry
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Setup

Measurement

Data Analysis

Place a known mass of 6-Methylheptanal in a sample cell

Cool the sample to a very low temperature (near 0 K)

Introduce a known quantity of heat (ΔH) to the sample

Measure the resulting temperature increase (ΔT)

Repeat this process in small increments up to the desired temperature

Calculate heat capacity (Cp = ΔH/ΔT) at each temperature

Plot Cp/T versus T

Integrate the area under the curve from 0 K to the desired temperature (e.g., 298.15 K)

The integrated area gives the standard entropy (S°)

Click to download full resolution via product page

Caption: Workflow for determining heat capacity and entropy using adiabatic calorimetry.
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Methodology:

A known mass of the sample is placed in a calorimeter that is thermally isolated from its

surroundings.

The sample is cooled to a temperature close to absolute zero.

A precisely measured amount of electrical energy is supplied to the sample, and the resulting

temperature increase is recorded.

The heat capacity is calculated at various temperatures from the energy input and the

temperature change.

To determine the standard entropy, the heat capacity is measured from near 0 K up to the

standard temperature (298.15 K).

The entropy is then calculated by integrating the heat capacity divided by the temperature

(Cp/T) with respect to temperature from 0 K to 298.15 K.

The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid

as a function of temperature.

Methodology:

The vapor pressure of 6-methylheptanal is measured at several different temperatures

using a static or dynamic apparatus.

The Clausius-Clapeyron equation, in its integrated form (ln(P) = -ΔvapH°/R * (1/T) + C), is

applied.

A plot of the natural logarithm of the vapor pressure (ln P) versus the reciprocal of the

absolute temperature (1/T) is generated.

The slope of this plot is equal to -ΔvapH°/R, where R is the ideal gas constant.

The enthalpy of vaporization can be calculated from the slope of the line.
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Synthesis Pathway of 6-Methylheptanal
A common and direct laboratory and potential industrial synthesis route for 6-methylheptanal
is the oxidation of the corresponding primary alcohol, 6-methyl-1-heptanol.

Reaction Scheme: Oxidation of 6-methyl-1-heptanol

6-methyl-1-heptanol

6-Methylheptanal

Oxidation

Oxidizing Agent
(e.g., PCC, Swern Oxidation)

Click to download full resolution via product page

Caption: Synthesis of 6-methylheptanal via oxidation of 6-methyl-1-heptanol.

This reaction can be achieved using various oxidizing agents. For a selective oxidation that

avoids over-oxidation to the carboxylic acid, reagents such as Pyridinium chlorochromate

(PCC) or conditions for a Swern oxidation are typically employed. Biocatalytic methods using

alcohol dehydrogenases also represent a viable and environmentally friendly alternative for this

transformation.[2]

Conclusion
This technical guide has presented the available calculated thermochemical data for 6-
methylheptanal and detailed the standard experimental protocols for the determination of

these properties. While experimentally derived values are essential for high-precision

applications, the provided data serves as a robust starting point for modeling and for

understanding the energetic characteristics of this compound. The outlined experimental

workflows provide a clear path for future research to establish definitive thermochemical values

for 6-methylheptanal. The included synthesis pathway offers context for the chemical

accessibility of this important flavor compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 6-Methylheptanal (CAS 63885-09-6) - Chemical & Physical Properties by Cheméo
[chemeo.com]

2. 6-Methylheptanal for Research|Flavor & Fragrance Applications [benchchem.com]

To cite this document: BenchChem. [An In-depth Technical Guide on the Thermochemical
Properties of 6-Methylheptanal]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b128093#thermochemical-data-for-6-methylheptanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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